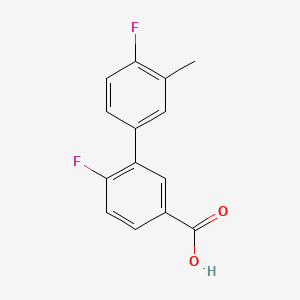

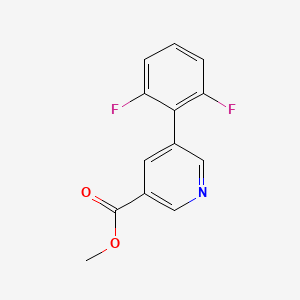

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a chemical compound with the CAS Number: 1261949-48-7 . It has a linear formula of C14H10F2O2 . The compound has a molecular weight of 248.23 . It is a product of Combi-Blocks, Inc .

Molecular Structure Analysis

The IUPAC name for this compound is 4’,6-difluoro-3’-methyl[1,1’-biphenyl]-3-carboxylic acid . The InChI Code is 1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) .Aplicaciones Científicas De Investigación

Degradation Pathways in Methanogenic Consortia

A study by Londry and Fedorak (1993) explored the use of fluorinated compounds, including those related to 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, to detect aromatic metabolites in a methanogenic m-cresol-degrading consortium. This research is significant for understanding anaerobic degradation pathways, particularly in environmental microbiology.

Antibacterial Agent Synthesis

Holla, Bhat, and Shetty (2003) conducted research on the synthesis of new molecules using fluorine-containing compounds, including derivatives of this compound, for potential use as antibacterial agents. This study demonstrates the pharmaceutical applications of such compounds (Holla, Bhat, & Shetty, 2003).

Study on Metabolic Fate in Rats

Ghauri et al. (1992) studied the metabolic fate of various substituted benzoic acids, including this compound, in rats. This research is relevant for understanding how such compounds are metabolized in biological systems (Ghauri et al., 1992).

Benzylic C-H Fluorination Studies

Kita et al. (2019) investigated benzylic C-H fluorination, a process relevant to the synthesis of fluoromethylarenes, including those related to this compound. This research has implications in organic synthesis and material science (Kita, Shigetani, Kamata, & Hara, 2019).

Solid-State Circular Dichroism in Supramolecular Organic Fluorophores

Nishiguchi et al. (2012) explored the control of solid-state circular dichroism in supramolecular organic fluorophores using compounds including this compound derivatives. This research has significance in materials science, particularly in the study of optical properties (Nishiguchi, Kinuta, Sato, Nakano, Harada, Tajima, Fujiki, Kuroda, Matsubara, & Imai, 2012).

Safety and Hazards

Mecanismo De Acción

- The primary target of this compound is the protein superoxide dismutase [Mn] , specifically the mitochondrial isoform. Superoxide dismutase plays a crucial role in protecting cells from oxidative stress by catalyzing the conversion of superoxide radicals to hydrogen peroxide and molecular oxygen. By interacting with this enzyme, the compound modulates cellular redox balance .

Target of Action

Propiedades

IUPAC Name |

4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMSYYTCWCQDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689310 |

Source

|

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-48-7 |

Source

|

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B594912.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B594915.png)

![tert-Butyl (3aR,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B594917.png)